3-formyl-N-methylbenzenesulfonamide
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Overview
Description
3-Formyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a formyl group (–CHO) attached to a benzene ring, which is further substituted with a methyl group (–CH3) and a sulfonamide group (–SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-N-methylbenzenesulfonamide typically involves the formylation of N-methylbenzenesulfonamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of solid acid catalysts, such as sulfonated rice husk ash, has been explored to promote the formylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxy-N-methylbenzenesulfonamide.
Reduction: 3-hydroxymethyl-N-methylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Formyl-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be used in various condensation reactions to form heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-N-methylbenzenesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
N-methylbenzenesulfonamide: Lacks the formyl group, making it less reactive in certain synthetic applications.
3-formylbenzenesulfonamide: Lacks the methyl group, which can influence its solubility and reactivity.
N-formylbenzenesulfonamide: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 3-Formyl-N-methylbenzenesulfonamide is unique due to the presence of both the formyl and methyl groups, which provide distinct reactivity and solubility characteristics. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-formyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXJQOJOROLRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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